molecular formula C20H16F3NO2 B4331835 N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B4331835
M. Wt: 359.3 g/mol
InChI Key: USEFNEAIZMFHQK-UHFFFAOYSA-N
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Description

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a dibenzofuran core and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the dibenzofuran core. This can be achieved through cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced via electrophilic or nucleophilic substitution reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide
  • 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

Uniqueness

Compared to similar compounds, N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3NO2/c21-20(22,23)13-7-5-12(6-8-13)19(25)24-14-9-10-18-16(11-14)15-3-1-2-4-17(15)26-18/h5-11H,1-4H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEFNEAIZMFHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of Example 1, tetrahydro-dibenzofuran-2-ylamine (1.0 g, 5.3 mmol), 4-(trifluoromethyl)benzoyl chloride (0.79 mL, 5.3 mmol), and pyridine (1.1 mL, 13 mmol) in acetonitrile (50 mL) provided N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide (1.1 g). MS (ESI) m/z 358 ([M−H]); m/z 360 ([M+H]+).
Name
tetrahydro-dibenzofuran-2-ylamine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.79 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide
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N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide
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N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide
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N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide
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N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide
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N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-(trifluoromethyl)benzamide

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